2-[(2,4-dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]amino]acetic acid
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Overview
Description
2-[(2,4-Dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]amino]acetic acid is a complex organic compound with a molecular formula of C32H29NO7 and a molecular weight of 539.58 g/mol . This compound is known for its applications in peptide synthesis and as a linker in solid-phase peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]amino]acetic acid involves multiple steps. One common method includes the following steps :
Formation of the Fluorenylmethyloxycarbonyl (Fmoc) Group: The Fmoc group is introduced to protect the amine group during the synthesis.
Coupling Reaction: The protected amine is then coupled with 2,4-dimethoxybenzyl chloride under basic conditions to form the intermediate.
Acylation: The intermediate is acylated with 3-methylpentanoic acid to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves automated peptide synthesizers that can handle the complex sequence of reactions required. These machines ensure high purity and yield by precisely controlling reaction conditions such as temperature, pH, and solvent composition .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Oxidation of the methoxy groups can lead to the formation of quinones.
Reduction: Reduction of the carbonyl groups can yield alcohols.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, such as nitro or halogen groups.
Scientific Research Applications
2-[(2,4-Dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]amino]acetic acid has several applications in scientific research :
Chemistry: It is used as a linker in solid-phase peptide synthesis, facilitating the construction of complex peptides.
Biology: The compound is employed in the synthesis of biologically active peptides and proteins.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: The compound finds applications in the production of custom peptides for research and development purposes.
Mechanism of Action
The mechanism of action of 2-[(2,4-dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]amino]acetic acid primarily involves its role as a linker in peptide synthesis . The Fmoc group protects the amine functionality during the synthesis, allowing for selective deprotection and subsequent coupling reactions. This ensures the sequential addition of amino acids to form the desired peptide chain.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2,4-Dimethoxyphenyl)(Fmoc-amino)methyl]phenoxyacetic acid
- Fmoc-Rink Amide Linker
- Fmoc-Knorr Linker
Uniqueness
2-[(2,4-Dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]amino]acetic acid is unique due to its specific structure that combines the protective Fmoc group with a dimethoxyphenyl moiety. This combination provides enhanced stability and reactivity, making it particularly useful in the synthesis of complex peptides.
Properties
Molecular Formula |
C32H36N2O7 |
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Molecular Weight |
560.6 g/mol |
IUPAC Name |
2-[(2,4-dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C32H36N2O7/c1-5-20(2)30(31(37)34(18-29(35)36)17-21-14-15-22(39-3)16-28(21)40-4)33-32(38)41-19-27-25-12-8-6-10-23(25)24-11-7-9-13-26(24)27/h6-16,20,27,30H,5,17-19H2,1-4H3,(H,33,38)(H,35,36) |
InChI Key |
ZPJJEVPTHXTZNA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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